molecular formula C11H12BrNO2 B1267400 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile CAS No. 35249-62-8

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Cat. No. B1267400
CAS RN: 35249-62-8
M. Wt: 270.12 g/mol
InChI Key: PKRKQYZQPMFUJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile" often involves the formation of carbon-carbon or carbon-heteroatom bonds through various organic reactions. The synthesis of chalcone derivatives, for example, demonstrates the principle of connecting aromatic rings with diverse substituents through a propene linkage, illustrating the types of reactions that might be involved in synthesizing compounds like "3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile" (Jasinski et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds shows a significant dihedral angle between the planes of substituted benzene rings, indicating potential steric interactions and electronic effects due to substituents such as bromo and methoxy groups. These structural details are crucial for understanding the reactivity and physical properties of "3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile" (Jasinski et al., 2010).

Chemical Reactions and Properties

Compounds similar to "3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile" participate in a variety of chemical reactions, including multi-coupling processes. These reactions often result in highly functionalized products, demonstrating the compound's versatility as a synthetic intermediate (Auvray et al., 1985).

Physical Properties Analysis

The physical properties of related compounds, such as their crystalline structure and intermolecular interactions, are often determined using techniques like X-ray crystallography. The presence of weak C—H⋯O, C—H⋯Br, and π–π stacking interactions influences the compound's solid-state structure and stability (Jasinski et al., 2010).

Scientific Research Applications

1. Use in Synthesis of Organic Compounds

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile and its derivatives have been widely used in the synthesis of various organic compounds. For instance, it is involved in the synthesis of chalcones, a type of aromatic ketone, which are essential in organic chemistry due to their diverse applications (Jasinski et al., 2010). Another study focused on the bromination of aromatic ethers using compounds similar to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, demonstrating its utility in electrophilic aromatic bromination (Xu Yong-nan, 2012).

2. Role in Ligand Synthesis

Research indicates that derivatives of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile are used in the construction of ligands for organometallic chemistry. One study explored the use of 1,2-dibromo-4,5-dimethoxybenzene, a similar compound, for building ditopic ligands, which are crucial in creating complex metalorganic frameworks (Chuong et al., 2013).

3. Contribution to Polymerization Studies

This compound also finds applications in polymerization studies. For instance, the study of catalyst-transfer polycondensation mechanisms involves compounds like 2-bromo-5-chloromagnesio-3-hexylthiophene, which are structurally related to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. This research contributes significantly to understanding polymer chain growth and molecular weights (Miyakoshi et al., 2005).

4. Applications in Biochemistry and Medicinal Chemistry

In the field of biochemistry and medicinal chemistry, similar bromo compounds have been explored for their potential biological activities. For instance, research on haloperoxidase activity from Phanerochaete chrysosporium has included the study of compounds like 2-bromo-4,5-dimethoxybenzyl alcohol, which is structurally related to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (Sheng & Gold, 1997). Similarly, compounds like (2-Bromo-3,4-dimethoxyphenyl) (3,4-dimethoxyphenyl)methanone have been synthesized and studied for their inhibitory properties against human cytosolic carbonic anhydrase II, highlighting their potential medicinal applications (Balaydın et al., 2012).

Safety And Hazards

The safety information for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile includes several hazard statements: H302, H312, H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRKQYZQPMFUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCC#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188746
Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
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Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

CAS RN

35249-62-8
Record name 2-Bromo-4,5-dimethoxybenzenepropanenitrile
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Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
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Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
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Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
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Record name 3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE
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Synthesis routes and methods I

Procedure details

To a mixture of 21 g of 3-(3,4-dimethoxyphenyl)propanenitrile, 10.3 g of sodium acetate and 400 mL of acetic acid there are added 20 g of dibromine in 50 mL of acetic acid. The resulting reaction mixture is stirred overnight and then poured into water and extracted with benzene. The organic phase is washed with aqueous sodium thiosulphate solution and then with water, dried over sodium sulphate and concentrated under reduced pressure. The crude reaction product is purified on a silica column (eluant: benzene), and the product obtained is recrystallised from ethanol to yield 19.3 g of the expected product.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 0.3 mL of acetonitrile (5.8 mmoles, 1.8 eq.) in 15 mL of THF there are added, at −60° C., 1.77 mL of n-butyllithium (2M in cyclohexane, 3.5 mmoles, 1.1 eq.). The solution is stirred for 15 minutes at −60° C. and then 1 g of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene (3.2 mmoles) dissolved in 5 mL of THF is added. The reaction mixture is stirred for 1 hour and then hydrolysed using 10 mL of water and extracted twice with ethyl acetate. The organic phases are combined and evaporated under reduced pressure. The crude reaction product is purified by chromatography on silica gel (eluant: methylcyclohexane/ethyl acetate (70/30)). After evaporating off the solvent under reduced pressure, 505 mg of an orange oil which crystallises in the form of a beige solid are obtained.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 1 g (5.3 mmoles) of 3-(3,4-dimethoxyphenyl)propanenitrile in 42 mL of DMF is cooled to 0° C. To the resulting solution there is added, little by little, 0.93 g of NBS (5.2 mmoles, 1 eq.). After stirring for 30 minutes at 0° C., the reaction mixture is brought back to ambient temperature and stirred for two hours. It is then hydrolysed using 170 mL of water and extracted twice with 130 mL of ethyl acetate. The organic phases are collected and then washed, first with saturated aqueous Na2S2O5 solution and then with water. After evaporating off the solvent under reduced pressure, 1.29 g of a colourless oil which crystallises into a white solid are obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
0.93 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Turner - 2014 - ACS Publications
The current review contains 18 patents from an original list of 350 that fit the search criteria. Although this is fewer than usual, many of the patents contained substantial amounts of …
Number of citations: 0 pubs.acs.org
P Franzmann, S Trosien, M Schubert… - Organic letters, 2016 - ACS Publications
Oxidative coupling using molybdenum(V) reagents provides fast access to highly functionalized 9-monosubstituted fluorenes. This synthetic approach is highly modular, is high yielding, …
Number of citations: 12 pubs.acs.org

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